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Compound of Interest

(3-Chloro-4-fluorophenyl)
Compound Name:

(cyclopropyl)methanol
CAS No.: 1339855-16-1

Cat. No.: B2423142

Get Quote

Executive Summary

(3-Chloro-4-fluorophenyl)(cyclopropyl)methanol (CAS: 1339855-16-1) is a high-value chiral
building block used in the synthesis of next-generation small molecule therapeutics. Its
structural uniqueness lies in the combination of a cyclopropyl group (providing metabolic
stability and rigid steric bulk) and a 3-chloro-4-fluorophenyl ring (optimizing lipophilicity and
blocking metabolic soft spots).

This scaffold is primarily utilized as a key intermediate in the development of GPR119 agonists
(diabetes), 113-HSD1 inhibitors (metabolic syndrome), and Orexin receptor antagonists
(insomnia).

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]1[7][8][9]
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Property Specification
IUPAC Name (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol
1339855-16-1 (Racemic) / 898790-09-5 (Ketone
CAS Number
Precursor)
Molecular Formula C10H10CIFO
Molecular Weight 200.64 g/mol
Contains one stereocenter (C-OH).[1][2]
Enantiopure forms (
Chirality
or
) are typically required for potency.
LogP (Predicted) ~2.8 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 1/1

Pharmacophore Significance

o Cyclopropyl Moiety: Unlike an isopropy! or ethyl group, the cyclopropyl ring possesses
significant
character (Walsh orbitals). This allows for

-interaction with aromatic residues in receptor binding pockets while providing a rigid steric
barrier that prevents rotation, locking the drug into a bioactive conformation.

e 3-Cl, 4-F Substitution: The fluorine atom at the 4-position blocks para-oxidation by
Cytochrome P450 enzymes. The 3-chlorine atom modulates the acidity of the phenyl ring
and enhances hydrophobic interactions.

Synthetic Pathways[5][11][12]

The synthesis of this compound generally proceeds via the reduction of its ketone precursor,
(3-chloro-4-fluorophenyl)(cyclopropyl)methanone. For pharmaceutical applications,
enantioselective reduction is critical.
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Pathway A: Asymmetric Reduction (Preferred)

This route utilizes the Corey-Bakshi-Shibata (CBS) reduction to establish the chiral center with
high enantiomeric excess (

Precursor: (3-Chloro-4-fluorophenyl)(cyclopropyl)methanone.

Reagent: Borane-THF complex (

)

Catalyst: (R)- or (S)-2-Methyl-CBS-oxazaborolidine.

Mechanism: The CBS catalyst activates the borane and coordinates the ketone, directing the
hydride attack from a specific face of the carbonyl.

Pathway B: Grignard Addition (Racemic)

Used for initial SAR screening where chirality is not yet optimized.
o Reagents: 3-Chloro-4-fluorophenylmagnesium bromide + Cyclopropanecarboxaldehyde.

e Outcome: Racemic alcohol, requiring chiral resolution (HPLC or enzymatic kinetic
resolution).

Visualization: Synthetic Workflow

Weinreb Amide
3-Chloro-4-fluorobenzoic Acid + Cyclopropyl MgBr (3-Chlora-4-fluoraphenyl)

NESdelife) I Asymmetric Reduction P Y XIIMY (S)- or (R)-(3-Chloro-4-fluorophenyl)
(Starting Material) EC s 898790-6‘;—“5’)% lgll  (CBS Catalyst + BH3) (cyclopropyl)methanol

Click to download full resolution via product page

Caption: Figure 1. Stereoselective synthesis pathway from acid precursor to chiral alcohol.

Pharmaceutical Applications & Case Studies
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GPR119 Agonists (Metabolic Disorders)

GPR119 is a GPCR target for Type 2 Diabetes. Agonists often feature a carbamate linker
derived from a secondary alcohol.

» Role of Scaffold: The (3-chloro-4-fluorophenyl)(cyclopropyl)methanol is converted to a
carbamate. The cyclopropy! group fits into a hydrophobic sub-pocket of the GPR119
receptor, while the halogenated phenyl ring engages in

-stacking interactions with aromatic residues (e.g., Phe/Trp) in the transmembrane domain.

o Mechanism: The scaffold improves oral bioavailability compared to purely aliphatic analogs.

11B-HSD1 Inhibitors

Inhibitors of 11B3-hydroxysteroid dehydrogenase type 1 are developed for treating obesity and
metabolic syndrome.

» Role of Scaffold: The alcohol is often etherified or linked to a piperidine/pyrrolidine core. The
3-Cl, 4-F substitution pattern is critical for selectivity against the Type 2 isozyme (113-HSD?2),
preventing side effects related to mineralocorticoid excess (hypertension).

Orexin Receptor Antagonists

Used for the treatment of insomnia (e.g., Suvorexant analogs).[1]

» Role of Scaffold: The cyclopropyl-benzylic moiety serves as a "head group" that anchors the
molecule in the receptor's orthosteric site. The rigidity of the cyclopropyl group reduces the
entropic penalty of binding.

Experimental Protocol: Asymmetric Synthesis

Objective: Synthesis of (S)-(3-Chloro-4-fluorophenyl)(cyclopropyl)methanol via CBS
Reduction.

Reagents:

e (3-Chloro-4-fluorophenyl)(cyclopropyl)methanone (1.0 eq)[3]
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e (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1M in toluene)
o Borane-dimethyl sulfide complex (BHs-DMS) (0.6 eq)
e Anhydrous THF (Solvent)

Step-by-Step Methodology:

Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

).

o Catalyst Loading: Add (R)-2-Methyl-CBS-oxazaborolidine solution to the flask. Dilute with
anhydrous THF.

e Borane Addition: Cool the solution to -20°C. Slowly add BHs-DMS via syringe pump over 15
minutes.

o Substrate Addition: Dissolve the ketone (1.0 eq) in anhydrous THF. Add this solution
dropwise to the catalyst/borane mixture over 1 hour, maintaining temperature < -15°C.

e Reaction: Stir at -20°C for 2 hours. Monitor conversion by TLC (Hexane/EtOAc 8:2).

e Quench: Carefully add Methanol (MeOH) dropwise to quench excess borane (Caution:
Hydrogen evolution).

o Workup: Warm to room temperature. Add 1N HCI and extract with Diethyl Ether (

). Wash organic layer with Brine, dry over
, and concentrate.

« Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to
yield the chiral alcohol as a clear oil.

Validation:

e HPLC: Chiralcel OD-H column, Hexane/IPA (95:5), Flow 1.0 mL/min.
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 NMR: Confirm absence of carbonyl peak at ~190 ppm (

) and appearance of carbinol proton at ~4.0 ppm (

)

Safety & Stability

e Hazards: The compound is an organohalogen. Standard precautions for handling potential
skin irritants and eye irritants apply (GHS H315, H319).[4]

 Stability: The cyclopropyl carbinol moiety is sensitive to strong acids (can undergo ring-
opening rearrangement to homoallylic alcohols). Store in a cool, dry place under inert
atmosphere.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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